molecular formula C9H4Cl2N2O4 B5874578 3-(2,4-dichloro-5-nitrophenyl)-4H-1,2-oxazol-5-one

3-(2,4-dichloro-5-nitrophenyl)-4H-1,2-oxazol-5-one

Cat. No.: B5874578
M. Wt: 275.04 g/mol
InChI Key: RHACGEWPTIRGBL-UHFFFAOYSA-N
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Description

3-(2,4-dichloro-5-nitrophenyl)-4H-1,2-oxazol-5-one is a chemical compound known for its unique structure and properties. This compound is characterized by the presence of a nitrophenyl group attached to an oxazole ring, which imparts distinct chemical and physical properties. It is often used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,4-dichloro-5-nitrophenyl)-4H-1,2-oxazol-5-one typically involves the nitration of 2,4-dichlorophenyl compounds. One common method involves the nitration of 2,4-dichlorophenyl-4-(difluoromethyl)-5-methyl-1,2,4-triazol-3-one using a mixture of nitric acid and sulfuric acid . The reaction is carried out under controlled conditions to ensure high yield and purity of the product.

Industrial Production Methods

In industrial settings, the production of this compound often utilizes continuous flow microreactor systems. These systems enhance reaction efficiency and yield by improving mass transfer and controlling reaction parameters such as temperature and residence time . This method is advantageous over traditional batch reactors as it reduces waste and improves safety.

Chemical Reactions Analysis

Types of Reactions

3-(2,4-dichloro-5-nitrophenyl)-4H-1,2-oxazol-5-one undergoes various chemical reactions, including:

    Nitration: Introduction of nitro groups to the aromatic ring.

    Reduction: Conversion of nitro groups to amino groups.

    Substitution: Replacement of chlorine atoms with other substituents.

Common Reagents and Conditions

    Nitration: Nitric acid and sulfuric acid are commonly used.

    Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions include various substituted phenyl oxazoles, which can be further utilized in the synthesis of more complex molecules.

Scientific Research Applications

3-(2,4-dichloro-5-nitrophenyl)-4H-1,2-oxazol-5-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(2,4-dichloro-5-nitrophenyl)-4H-1,2-oxazol-5-one involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or interfere with cellular pathways, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2,4-dichloro-5-nitrophenyl)-4H-1,2-oxazol-5-one is unique due to its specific combination of the nitrophenyl group and the oxazole ring. This combination imparts distinct chemical properties, making it valuable in various synthetic and industrial applications.

Properties

IUPAC Name

3-(2,4-dichloro-5-nitrophenyl)-4H-1,2-oxazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4Cl2N2O4/c10-5-2-6(11)8(13(15)16)1-4(5)7-3-9(14)17-12-7/h1-2H,3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHACGEWPTIRGBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=NOC1=O)C2=CC(=C(C=C2Cl)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4Cl2N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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